5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride
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Description
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is a useful research compound. Its molecular formula is C12H4Cl2F3N3OS and its molecular weight is 366.14. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivative Formation The synthesis and characterization of pyrazolo[1,5-a] pyrimidine derivatives, including compounds structurally related to 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride, have been explored extensively. These compounds are synthesized through multi-step reactions, often starting from basic nitriles and hydrazine hydrates, and progressing through acetylation, condensation, and reaction with various active methylene compounds. The resultant pyridopyrazolopyrimidine derivatives and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives are characterized using spectral techniques like IR and 1HNMR, highlighting the versatility and complexity of pyrazolo[1,5-a]pyrimidine chemistry (Xu Li-feng, 2011) (N. M. Rateb, 2014) (M. Shaaban, 2008).
Solid-State Optical Properties Studies also delve into the optical properties of similar compounds, showing that they absorb in the ultraviolet region and exhibit varying fluorescence yields in solution and solid states. These properties are influenced by electron-donor and -withdrawing groups, providing insight into the photophysical behavior of these compounds. Their thermal stability is analyzed through thermogravimetric analysis, indicating their potential for various applications (Felipe S. Stefanello et al., 2022).
Molecular Structure and Interactions The molecular structure and interactions within pyrazolo[1,5-a]pyrimidines are detailed through X-ray diffractometry, revealing intricate inter- and intramolecular interactions. These include nitrogen to chlorine and sulfur interactions, as well as π–π interactions, demonstrating the complex nature of these compounds and their potential for a wide range of applications, particularly in the field of molecular electronics and material sciences (C. Frizzo et al., 2009).
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F3N3OS/c13-9-2-1-7(22-9)5-3-8(12(15,16)17)20-10(18-5)4-6(19-20)11(14)21/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPAXQFPNXQNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.